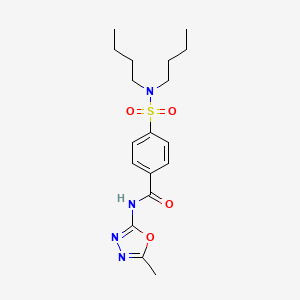
1-(2-(indolin-1-yl)-2-oxoethyl)-5-methoxy-2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)pyridin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(indolin-1-yl)-2-oxoethyl)-5-methoxy-2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)pyridin-4(1H)-one is a useful research compound. Its molecular formula is C20H20N4O3S2 and its molecular weight is 428.53. The purity is usually 95%.
BenchChem offers high-quality 1-(2-(indolin-1-yl)-2-oxoethyl)-5-methoxy-2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)pyridin-4(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-(indolin-1-yl)-2-oxoethyl)-5-methoxy-2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)pyridin-4(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antibacterial, Antifungal, and Anti-tubercular Properties
A series of derivatives including the chemical have been synthesized and screened for antibacterial, antifungal, and anti-tubercular activities. These derivatives exhibit potential in combating a range of microbial infections (Akhaja & Raval, 2012).
Antimicrobial Activities
Further research into similar derivatives has demonstrated significant antimicrobial properties. These compounds, including the specified chemical, have shown efficacy against various bacterial strains, providing a foundation for new antimicrobial agents (Singh et al., 2010).
Therapeutic Effects and Applications
1,3,4-Thiadiazole derivatives, a category to which the chemical belongs, have been extensively studied for their therapeutic effects in conditions such as inflammation, pain, or hypertension. These compounds have diverse applications, including as antibacterial, anticancer, antifungal, anti-inflammatory, and antidepressant agents (Ameen & Qasir, 2017).
DNA Protective Ability and Antimicrobial Activity
Some derivatives of 1,3,4-thiadiazole have been found to possess high DNA protective ability against oxidative damage and strong antimicrobial activity against specific bacterial strains. These findings indicate potential applications in cancer therapy and infection control (Gür et al., 2020).
Synthesis and Characterization for Various Applications
Research has focused on synthesizing and characterizing mono- and bicyclic heterocyclic derivatives containing 1,3,4-thiadiazole for diverse applications. These efforts contribute to understanding the structural and functional aspects of such compounds (El‐Sayed et al., 2008).
Anticancer Potential
Derivatives of 1,3,4-thiadiazole, including the chemical , have been designed and synthesized with enhanced cytotoxic activity. These compounds have shown promise as anticancer agents, indicating potential applications in cancer treatment strategies (Abu‐Hashem & Al-Hussain, 2022).
Molecular Structure Studies
Studies on the molecular structures of these derivatives have been conducted to understand their stability and potential as therapeutic agents. This research helps in exploring the possibilities of their application in various medical fields (Velikorodov et al., 2016).
Propiedades
IUPAC Name |
1-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-5-methoxy-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S2/c1-13-21-22-20(29-13)28-12-15-9-17(25)18(27-2)10-23(15)11-19(26)24-8-7-14-5-3-4-6-16(14)24/h3-6,9-10H,7-8,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMJBIOFIJIXUBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCC2=CC(=O)C(=CN2CC(=O)N3CCC4=CC=CC=C43)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(indolin-1-yl)-2-oxoethyl)-5-methoxy-2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)pyridin-4(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-chloro-2-methylphenyl)-2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2440587.png)
![2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-3-methylquinoxaline](/img/structure/B2440589.png)
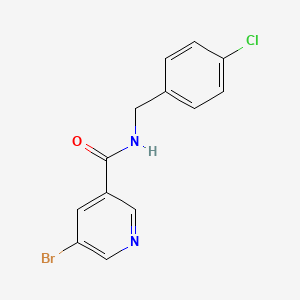

![5-((3-chlorobenzyl)thio)-1-ethyl-6-(3-methoxybenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2440596.png)
![4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)isoquinolin-1(2H)-one](/img/structure/B2440597.png)
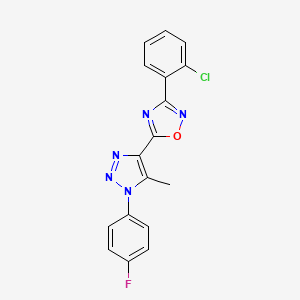
![3-methyl-5-(2-methylindoline-1-carbonyl)-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridin-4(7H)-one](/img/structure/B2440599.png)
![2-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2440600.png)
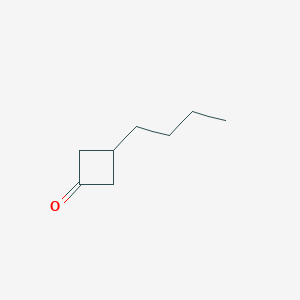
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-1,3-thiazole-4-carboxamide](/img/structure/B2440602.png)
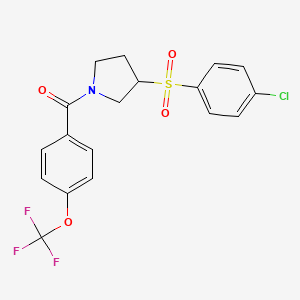
![4-{[4-(Aminomethyl)phenyl]methyl}-1lambda6-thiomorpholine-1,1-dione dihydrochloride](/img/structure/B2440608.png)
